Loganine
Vue d'ensemble
Description
La loganine est un iridoïde glycoside bien connu, nommé d'après la famille des Loganiacées, dont il a été isolé pour la première fois. On le trouve dans diverses plantes, notamment Strychnos nux-vomica, Alstonia boonei et Desfontainia spinosa . La this compound a une formule chimique de C17H26O10 et une masse molaire de 390,385 g/mol . Elle est reconnue pour ses diverses propriétés pharmacologiques, notamment ses effets anti-inflammatoires, antioxydants et neuroprotecteurs .
Applications De Recherche Scientifique
Loganin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other iridoid glycosides and alkaloids.
Biology: Studied for its role in plant defense mechanisms and its biosynthesis pathways.
Medicine: Investigated for its potential therapeutic effects in treating diabetes, neurodegenerative diseases, and inflammation
Industry: Used in the production of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mécanisme D'action
Mode of Action
Loganin interacts with its targets to exert hepatoprotective effects, as indicated by potently alleviated liver damages in APAP-induced liver injury (AILI) murine model . It reverses the decreased SOD, GSH, and CAT levels, reduces lipid peroxidation, ROS production, and iron overload, hence reducing apoptosis/ferroptosis of hepatocytes . Loganin also inhibits the NLRP3 inflammasome activation triggered by ATP or nigericin .
Biochemical Pathways
Loganin affects several biochemical pathways. It inhibits the JAK2/STAT3 and NF-κB signaling pathways, which are involved in inflammation and oxidative stress . It also regulates the JNK-IRS-1 (insulin receptor substrate-1)-Akt-GSK3β signaling pathway, which is involved in insulin resistance . Furthermore, it modulates the STAT3/NF-κB, JAK/STAT3, TLR4/NF-κB, PI3K/Akt, MCP-1/CCR2, and RAGE/Nox4/p65 NF-κB signaling pathways .
Pharmacokinetics
The pharmacokinetics of Loganin in rats is dose-independent . Following intravenous administration, a linear relationship was observed between the total area under the plasma concentration–time curve from zero to infinity (AUC) and Loganin dose, with 19% of the administered dose excreted in the urine . The extent of absolute oral bioavailability (F) is approximately 4.87% . The low F of Loganin in rats was due exclusively to its high intestinal first-pass metabolism .
Result of Action
Loganin has been shown to have various molecular and cellular effects. It ameliorates molecular deficits, pathologies, and cognitive impairment in a mouse model of Alzheimer’s disease . It also improves PDN-mediated pain behaviors by inhibiting oxidative stress-provoked inflammation in the spinal cord . Furthermore, Loganin inhibits Ang II–induced cardiac hypertrophy at least partially through inhibiting the JAK2/STAT3 and NF-κB signaling pathways .
Action Environment
The action, efficacy, and stability of Loganin can be influenced by environmental factors. For instance, the presence of high glucose can induce certain cellular injuries, which Loganin can help to alleviate . .
Analyse Biochimique
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
In animal models, the effects of Loganin vary with different dosages
Metabolic Pathways
Loganin is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known to interact with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La loganine peut être synthétisée à partir de l'acide loganique par l'action de l'enzyme O-méthyltransférase de l'acide loganique . La voie synthétique implique la méthylation de l'acide loganique, suivie de diverses réactions enzymatiques pour former la this compound . Les conditions réactionnelles comprennent généralement l'utilisation d'enzymes spécifiques et de conditions environnementales contrôlées pour assurer la formation correcte du composé.
Méthodes de production industrielle
La production industrielle de la this compound implique souvent l'extraction à partir de sources naturelles, telles que les graines de Strychnos nux-vomica ou l'écorce d'Alstonia boonei . Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour obtenir une this compound de haute pureté. Des techniques avancées comme la chromatographie liquide haute performance (HPLC) sont utilisées pour garantir la qualité et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
La loganine subit diverses réactions chimiques, notamment :
Réduction : Les réactions de réduction peuvent modifier la liaison glycosidique de la this compound, conduisant à différents dérivés.
Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyles, conduisant à la formation de divers esters et éthers.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium sont utilisés.
Substitution : Des réactifs tels que l'anhydride acétique et le méthanol sont utilisés dans des conditions acides ou basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent la secothis compound, divers esters et éthers de la this compound .
Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisée comme précurseur pour la synthèse d'autres iridoïdes glycosides et alcaloïdes.
Biologie : Étudiée pour son rôle dans les mécanismes de défense des plantes et ses voies de biosynthèse.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement du diabète, des maladies neurodégénératives et de l'inflammation
Industrie : Utilisée dans la production de produits pharmaceutiques et nutraceutiques en raison de ses propriétés bioactives.
Mécanisme d'action
La this compound exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies :
Activité antioxydante : La this compound réduit le stress oxydatif en piégeant les radicaux libres et en améliorant les activités enzymatiques antioxydantes.
Activité anti-inflammatoire : Elle inhibe l'activation du facteur nucléaire kappa B (NF-κB) et réduit la production de cytokines pro-inflammatoires.
Effets neuroprotecteurs : La this compound module les niveaux de neurotransmetteurs et protège les neurones des dommages oxydatifs.
Effets hépatoprotecteurs : Elle cible la topoisomérase I mitochondriale (TOP1MT) pour prévenir l'apoptose et la ferroptose des hépatocytes.
Comparaison Avec Des Composés Similaires
La loganine est comparée à d'autres iridoïdes glycosides tels que :
Morroniside : Structure similaire et trouvée dans les mêmes sources végétales, mais avec des activités pharmacologiques différentes.
Secothis compound : Un dérivé direct de la this compound, utilisé comme précurseur de nombreux alcaloïdes.
7-O-Galloyl-D-Sedoheptulose : Un autre iridoïde glycoside avec des activités biologiques distinctes.
La this compound se démarque par son large éventail d'effets pharmacologiques et son rôle de précurseur de divers composés bioactifs .
Propriétés
IUPAC Name |
methyl (1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6-,7+,9-,10+,11+,12+,13-,14+,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBQHHVBBHTQBF-UOUCRYGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18524-94-2 | |
Record name | (-)-Loganin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18524-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loganin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018524942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LOGANIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7WJ16Q93C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of loganin?
A1: Loganin has been shown to interact with various molecular targets, including:
- α7nAChR: Loganin promotes microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype by activating the α7nAChR receptor. This effect contributes to its neuroprotective role in models of ischemic stroke and fracture. []
- TLR4/TRAF6/NF-κB axis: Loganin can inhibit the activation of the TLR4/TRAF6/NF-κB signaling pathway, a key regulator of inflammation, in BV-2 microglia cells stimulated with amyloid-beta (Aβ1-42). This mechanism contributes to its anti-inflammatory effects. []
- NLRP3 Inflammasome: Loganin exhibits anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response. []
Q2: How does loganin influence neuroinflammation after ischemic stroke and fracture?
A2: Loganin demonstrates neuroprotective effects in a mouse model of ischemic stroke followed by tibial fracture. It promotes the shift of microglia from the pro-inflammatory M1 phenotype (Iba1+CD11b+) to the anti-inflammatory M2 phenotype (Iba1+CD206+), reducing neuroinflammation and subsequent neuronal damage. This effect is mediated by the activation of the α7nAChR receptor. []
Q3: Can loganin impact autophagic flux in the context of neuropathic pain?
A3: Research using a rat chronic constriction injury (CCI) model suggests that loganin might modulate autophagic flux. CCI typically enhances the expression of autophagic markers like LC3B-II and p62 in the spinal cord. Loganin administration was found to attenuate this increase, suggesting a role in restoring normal autophagic processes. []
Q4: How does loganin contribute to the alleviation of ulcerative colitis symptoms?
A4: Loganin exhibits promising effects in a dextran sulfate sodium (DSS)-induced ulcerative colitis mouse model. It significantly reduces disease activity, colon shortening, and myeloperoxidase (MPO) activity, indicating a reduction in inflammation and tissue damage. Mechanistically, loganin appears to inhibit macrophage M1 polarization and modulate the Sirt1/NF-κB signaling pathway, contributing to its anti-inflammatory effects. []
Q5: What is the molecular formula and weight of loganin?
A5: Loganin is an iridoid glycoside with the molecular formula C17H26O10 and a molecular weight of 390.38 g/mol. [, ]
Q6: How does the loganin content in Cornus officinalis fruits vary with extraction conditions?
A6: Studies indicate that loganin extraction yield from Cornus officinalis fruits is significantly influenced by ethanol concentration and extraction time. Optimal extraction conditions have been reported as 32.0% ethanol concentration at 46.2°C for 46.7 min, yielding the highest loganin content. []
Q7: What is the bioavailability of loganin?
A7: Studies in rats indicate that the absolute bioavailability of loganin is relatively low, approximately 13.2%. []
Q8: How is loganin distributed in the body after administration?
A8: Following oral administration in rats, loganin exhibits varying tissue distribution. The highest levels are detected in the kidneys, followed by the stomach, lung, and small intestine. The brain shows the lowest loganin concentration, suggesting limited penetration across the blood-brain barrier. []
Q9: Does loganin demonstrate protective effects in models of acute kidney injury?
A9: Research indicates that loganin might have protective effects against cisplatin-induced acute kidney injury (AKI) in mice. Loganin administration reduces serum creatinine and blood urea nitrogen levels, which are markers of kidney function. Additionally, it attenuates histological kidney damage, proximal tubule injury, and renal cell death. []
Q10: Can loganin influence adipogenesis and obesity-related metabolic parameters?
A10: Loganin exhibits inhibitory effects on adipogenesis in both mouse preadipocyte 3T3-L1 cells and primary cultured adipose-derived stem cells (ADSCs) in vitro. In vivo studies using ovariectomized (OVX) and high-fat diet (HFD)-induced obesity mouse models show that loganin administration prevents weight gain, inhibits hepatic steatosis, reduces adipocyte enlargement, and increases serum leptin and insulin levels. []
Q11: How does loganin affect myocardial ischemia–reperfusion injury?
A11: Loganin has been shown to alleviate myocardial ischemia–reperfusion injury in rats. It reduces myocardial infarct size, injury area, and pyroptosis. In H9C2 cardiomyocytes subjected to oxygen-glucose deprivation/reperfusion (OGD/R), loganin attenuates apoptosis by promoting cell proliferation and reducing LDH release. These effects appear to be mediated by the inhibition of the GLP-1R/NLRP3 pathway, suggesting a potential therapeutic avenue for myocardial I/R injury. []
Q12: What analytical methods are commonly used to quantify loganin?
A12: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detectors (DAD) or mass spectrometry (MS), are widely employed for the quantitative analysis of loganin in biological samples. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.